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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanol

Cat. No.: B2381419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclobutyl(cyclopropyl)methanol is a secondary alcohol containing both a cyclobutyl and a

cyclopropyl moiety attached to the carbinol carbon. Its unique strained ring systems make it an

intriguing building block for organic synthesis, potentially offering novel conformational

constraints and metabolic profiles in the design of new chemical entities. This technical guide

provides a comprehensive overview of its chemical properties, a proposed synthetic pathway

with detailed experimental protocols, and expected spectral characteristics. Due to the limited

availability of experimental data in peer-reviewed literature, this guide combines established

chemical principles with data from computational models and analogous compounds to provide

a thorough profile.

Chemical and Physical Properties
Quantitative data for cyclobutyl(cyclopropyl)methanol is sparse in publicly accessible

databases. The following table summarizes the available computed data and provides

estimated values for key physical properties based on structurally similar compounds.
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Property Value Source

IUPAC Name
cyclobutyl(cyclopropyl)methan

ol
PubChem[1]

CAS Number 219717-34-7 PubChem[1]

Chemical Formula C₈H₁₄O PubChem[1]

Molecular Weight 126.20 g/mol PubChem[1]

Boiling Point Estimated: 170-180 °C Analogous Compounds

Melting Point Not Available -

Density Estimated: 0.92-0.96 g/cm³ Analogous Compounds

Solubility

Soluble in common organic

solvents (e.g., ethanol, diethyl

ether, dichloromethane).

Limited solubility in water.

General Chemical Principles

XLogP3 1.6 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Disclaimer: Boiling point and density are estimated based on structurally related compounds

and should be confirmed by experimental measurement.

Synthesis
A plausible and efficient method for the synthesis of cyclobutyl(cyclopropyl)methanol is the

reduction of the corresponding ketone, cyclobutyl cyclopropyl ketone. This transformation is a

standard procedure in organic synthesis.

Proposed Synthetic Workflow
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Synthesis of Cyclobutyl(cyclopropyl)methanol

Reducing Agent
(e.g., NaBH₄, LiAlH₄)

Solvent
(e.g., Methanol, Ethanol, THF)

Reduction

Cyclobutyl cyclopropyl ketone

Aqueous Workup

Purification
(e.g., Distillation or Chromatography)

Cyclobutyl(cyclopropyl)methanol

Click to download full resolution via product page

Caption: Proposed synthesis of cyclobutyl(cyclopropyl)methanol via ketone reduction.

Experimental Protocol: Reduction of Cyclobutyl
Cyclopropyl Ketone
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This protocol provides a general procedure for the reduction of cyclobutyl cyclopropyl ketone to

cyclobutyl(cyclopropyl)methanol using sodium borohydride, a mild and selective reducing

agent.

Materials:

Cyclobutyl cyclopropyl ketone

Sodium borohydride (NaBH₄)

Methanol (or Ethanol)

Diethyl ether (or Ethyl acetate)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve

cyclobutyl cyclopropyl ketone (1 equivalent) in methanol (10-20 mL per gram of ketone).

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the

temperature equilibrates to 0-5 °C.

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-

wise to the stirred solution. Control the rate of addition to maintain the temperature below 10
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°C.

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in

the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) by observing the disappearance of the ketone spot.

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated

aqueous ammonium chloride solution until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or ethyl acetate)

and water. Shake the funnel gently and allow the layers to separate. Extract the aqueous

layer two more times with the organic solvent.

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl

solution). Dry the organic layer over anhydrous magnesium sulfate.

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator to obtain the crude product.

Purification: Purify the crude cyclobutyl(cyclopropyl)methanol by vacuum distillation or

column chromatography on silica gel to yield the pure alcohol.
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Experimental Workflow for Ketone Reduction
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Caption: Step-by-step experimental workflow for the reduction of the ketone precursor.

Spectral Properties (Predicted)
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While experimental spectra are not readily available, the following sections describe the

expected spectral characteristics based on the structure of cyclobutyl(cyclopropyl)methanol.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the overlapping signals of the

aliphatic protons.

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

-OH 1.5 - 3.5 Broad singlet (exchangeable)

-CH(OH)- 3.0 - 3.5 Multiplet

Cyclobutyl-H 1.5 - 2.5 Multiplets

Cyclopropyl-H 0.2 - 1.2 Multiplets

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide distinct signals for the different carbon environments.

Carbon Expected Chemical Shift (δ, ppm)

-C(OH)- 70 - 80

Cyclobutyl-CH₂ 20 - 35

Cyclobutyl-CH 30 - 45

Cyclopropyl-CH₂ 5 - 15

Cyclopropyl-CH 10 - 20

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the hydroxyl group and the C-H bonds

of the cycloalkane rings.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2381419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2381419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (sp³) 2850 - 3000 Strong

C-O stretch (alcohol) 1050 - 1150 Strong

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. Key

fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the

cyclobutyl and cyclopropyl rings.

Safety and Handling
Cyclobutyl(cyclopropyl)methanol should be handled with the standard precautions for a

laboratory chemical. It is expected to be a flammable liquid and may cause skin and eye

irritation. Use in a well-ventilated fume hood and wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion
Cyclobutyl(cyclopropyl)methanol presents as a valuable, yet under-characterized, synthetic

intermediate. This guide provides a foundational understanding of its chemical properties, a

robust and adaptable synthetic protocol, and predicted spectral data to aid researchers in its

synthesis and characterization. Further experimental investigation is warranted to fully

elucidate its physical and chemical behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Cyclobutyl(cyclopropyl)methanol | C8H14O | CID 64986421 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Cyclobutyl(cyclopropyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2381419#cyclobutyl-cyclopropyl-methanol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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